
(Pentacarbonylrhenio)(triphenylphosphine)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination compound that features a gold atom coordinated to a triphenylphosphine ligand and a rhenium atom coordinated to five carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentacarbonylrhenio)(triphenylphosphine)gold typically involves the reaction of chloro(triphenylphosphine)gold(I) with pentacarbonylrhenium(I) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or diethyl ether. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentacarbonylrhenio)(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as triphenylphosphine or carbonyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhenium(VII) species, while substitution reactions can produce a variety of gold and rhenium complexes with different ligands .
Applications De Recherche Scientifique
(Pentacarbonylrhenio)(triphenylphosphine)gold has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Medicine: Research is ongoing into its potential use in cancer therapy due to its cytotoxic properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (Pentacarbonylrhenio)(triphenylphosphine)gold involves its interaction with biological molecules and catalytic sites. In biological systems, the compound can inhibit enzymes such as thioredoxin reductase, leading to the generation of reactive oxygen species and disruption of cellular redox balance . In catalytic applications, the compound facilitates various chemical transformations through its ability to coordinate and activate substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar in structure but lacks the rhenium component.
Pentacarbonylrhenium(I) chloride: Contains rhenium and carbonyl groups but lacks the gold and triphenylphosphine components.
Triphenylphosphine gold(I) derivatives: Similar in having gold and triphenylphosphine but differ in other ligands.
Uniqueness
(Pentacarbonylrhenio)(triphenylphosphine)gold is unique due to the combination of gold, rhenium, triphenylphosphine, and carbonyl ligands in a single molecule. This combination imparts unique electronic and structural properties, making it valuable for specific catalytic and biological applications .
Propriétés
Formule moléculaire |
C23H16AuO5PRe+ |
|---|---|
Poids moléculaire |
786.5 g/mol |
Nom IUPAC |
carbon monoxide;gold;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.5CO.Au.Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;;/h1-15H;;;;;;;/p+1 |
Clé InChI |
JSXBWWHQBKPHGZ-UHFFFAOYSA-O |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


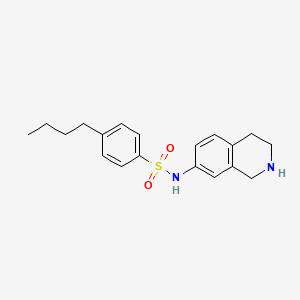

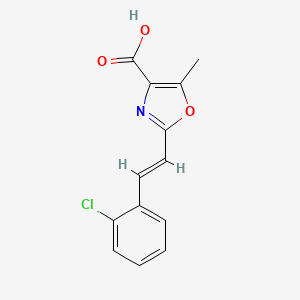
![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

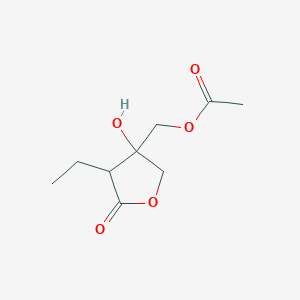
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)

![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
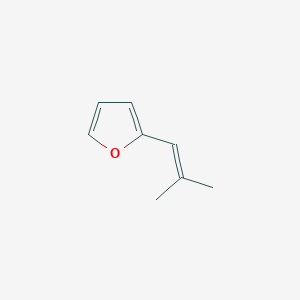
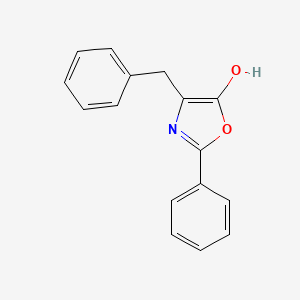
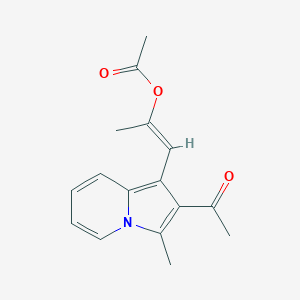
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
